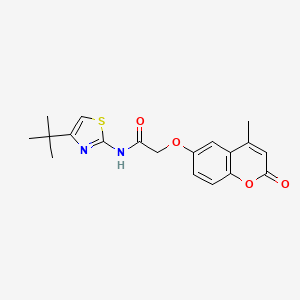![molecular formula C13H9Cl2NO2S2 B4211835 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B4211835.png)
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Vue d'ensemble
Description
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of a thiazole ring, a dichlorophenyl group, and a dihydrofuranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a dichlorophenyl group. The final step involves the formation of the dihydrofuranone moiety through a cyclization reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The dichlorophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thio}dihydro-2(3H)-pyranone
- 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thio}dihydro-2(3H)-thiophenone
Uniqueness
Compared to similar compounds, 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one exhibits unique properties due to the presence of the dihydrofuranone moiety. This structural feature can influence its reactivity and binding affinity, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
3-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S2/c14-7-1-2-8(9(15)5-7)10-6-19-13(16-10)20-11-3-4-18-12(11)17/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZJRMOIESNGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzenesulfonyl)-N'-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenecarboximidamide](/img/structure/B4211756.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4211760.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4211772.png)

![3-bromo-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B4211797.png)
![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4211807.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4211822.png)
![1-(4-chlorobenzoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4211826.png)
![3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4211836.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B4211838.png)
![3-{[1-(4-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoic acid](/img/structure/B4211845.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B4211852.png)
